N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H22N2O5 and its molecular weight is 370.405. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Pathways and Derivatives : Research on related compounds has explored synthetic pathways, revealing insights into the formation of cyclic hydroxamic acids and lactams with benzoxazine skeletons, which are of interest due to their potential biological activities (Hartenstein & Sicker, 1993). Similarly, the synthesis of benzimidazoles as H1-antihistaminic agents provides a framework for understanding how modifications in chemical structures can influence biological activities (Iemura et al., 1986).
Biological Applications
- Metabolism Studies : Investigations into the metabolism of N-benzylphenethylamines, such as the study on 25CN-NBOMe, provide insights into the metabolic pathways, including demethylation and hydroxylation, which could be relevant for understanding the biotransformation of structurally similar compounds (Šuláková et al., 2021).
Material Science and Analytical Applications
- Stationary Phases in Chromatography : The synthesis and application of liquid crystalline substances as stationary phases for the separation of isomers demonstrate the utility of chemically modified compounds in analytical chemistry (Naikwadi et al., 1980).
Anticancer Research
- Drug Delivery Systems : Studies on disulfide-linked amphiphilic polymer-drug conjugates assembling redox-sensitive micelles emphasize the role of chemical modifications in enhancing drug delivery efficiency, particularly for anticancer therapies (Zhang et al., 2016).
Neuropharmacology
- Neuroleptic Activity : Research into the synthesis and neuroleptic activity of benzamides indicates the potential of chemically synthesized derivatives in the development of treatments for neurological disorders (Iwanami et al., 1981).
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzo[d][1,3]dioxol-5-ylmethyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to affect various pathways, including those involved in cell proliferation and apoptosis .
Pharmacokinetics
The presence of the methoxy and ethyl groups may enhance its lipophilicity, potentially improving its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds have demonstrated anticancer activity, suggesting potential effects on cell proliferation and survival .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-methoxy-2-(2-methylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-13-5-3-4-6-15(13)18(25-2)11-22-20(24)19(23)21-10-14-7-8-16-17(9-14)27-12-26-16/h3-9,18H,10-12H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLKELQAUHDTCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.